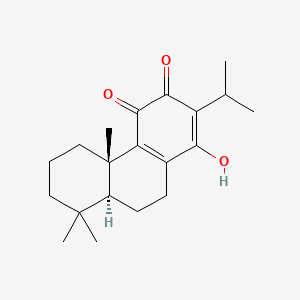

1-Hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJOAZYNSZDFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987592 | |

| Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-87-9 | |

| Record name | ROYLEANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Characterization Methodologies for Royleanone

Extraction Techniques from Natural Sources

Several extraction techniques are utilized to obtain royleanone and related diterpenes from plant sources. These methods leverage different principles to release the target compounds from the plant cellular structure.

Maceration-Based Extraction of Royleanone

Maceration is a traditional extraction method where the plant material is soaked in a solvent for a specified period. This allows the solvent to penetrate the plant tissue and dissolve the target compounds. Studies on Plectranthus madagascariensis have utilized maceration with solvents like acetone (B3395972) and methanol (B129727) to obtain extracts containing royleanone abietanes. acs.orgnih.govresearchgate.net Research indicates that methanol can yield higher extractive yields compared to acetone or supercritical CO2, potentially due to its ability to disrupt plant cell walls and facilitate the diffusion of secondary metabolites. acs.orgnih.govresearchgate.net

Ultrasound-Assisted Extraction of Royleanone

Ultrasound-Assisted Extraction (UAE) is a modern technique that uses ultrasonic waves to enhance solvent penetration and disrupt plant cell walls, leading to improved extraction efficiency and reduced extraction time compared to traditional methods like maceration. mdpi.com UAE has been applied in the extraction of royleanone from Plectranthus madagascariensis. acs.orgnih.govresearchgate.net For instance, UAE of P. madagascariensis with acetone has been reported to yield dried residues containing royleanone derivatives. acs.orgnih.govcore.ac.uk UAE is recognized for its potential to recover bioactive compounds from plant matrices with lower solvent consumption. mdpi.com

Hydrodistillation for Royleanone Isolation

Hydrodistillation is a method primarily used for isolating essential oils from plant materials. It involves boiling the plant material in water and collecting the condensed steam, which carries volatile compounds. While primarily for essential oils, some royleanone derivatives, particularly those that are more volatile, can be isolated using hydrodistillation. For example, 6,7-dehydroroyleanone (B1221987) has been extracted from the essential oil obtained through hydrodistillation of Plectranthus madagascariensis leaves and stems using a Clevenger apparatus. mdpi.comissnpschool.org Studies have shown that hydrodistillation can afford a high yield of 6,7-dehydroroyleanone in the essential oil from Plectranthus aliciae. researchgate.netsciforum.netnih.gov

Extraction Yield Data

Research on Plectranthus madagascariensis has provided comparative data on the extraction yields of different methods and solvents. The following table illustrates typical extraction yields based on dry plant material: acs.orgnih.govresearchgate.net

| Extraction Method | Solvent | Extraction Yield (mg extract/g dry material) |

| Maceration (ME) | Acetone | 1.45 acs.orgresearchgate.net |

| Maceration (ME) | Methanol | 12.0 acs.orgresearchgate.net |

| Ultrasound-Assisted (UAE) | Acetone | 1.51 acs.orgresearchgate.net |

| Supercritical Fluid (SCFE) | scCO2 | 1.31 acs.orgresearchgate.net |

| Re-extraction of SCFE | Acetone | Higher yield compared to SCFE alone researchgate.net |

Purification Strategies for Royleanone

Following the initial extraction, purification steps are necessary to isolate individual royleanone compounds from the complex mixture of plant extracts.

Chromatography-Based Methods for Royleanone

Chromatography is a fundamental technique for the separation and purification of natural products, including royleanones. Various chromatographic methods are employed based on the properties of the target compound and the complexity of the extract.

Column chromatography is commonly used as an initial purification step. Extracts containing royleanone derivatives can be fractionated using stationary phases like silica (B1680970) gel and eluting with solvent gradients of varying polarities. acs.orgnih.govcore.ac.uk For instance, column chromatography using hexane (B92381)/ethyl acetate (B1210297) gradients has been used to purify extracts containing royleanone derivatives from Plectranthus madagascariensis. acs.orgnih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC), particularly with a diode array detector (DAD), is a powerful technique for the analysis, identification, and purification of royleanones. acs.orgnih.govresearchgate.net HPLC-DAD allows for the separation and quantification of individual royleanone compounds within an extract based on their retention times and UV absorption spectra. acs.orgnih.govresearchgate.net Royleanone-type abietanes typically exhibit characteristic UV spectra with an absorption maximum around 272 nm. acs.orgresearchgate.net Preparative chromatography, including preparative HPLC, is used to isolate purified royleanone compounds in larger quantities after initial separation steps. acs.orgnih.govcore.ac.uknih.govmdpi.com However, some royleanone derivatives can be prone to decomposition during purification, posing challenges in obtaining pure products. nih.gov Recrystallization from suitable solvents, such as methanol, can be used as a final purification step to obtain crystalline royleanone compounds. acs.orgnih.govcore.ac.uk

Crystallization Techniques for Royleanone

Crystallization is a valuable technique for the final purification of royleanone, yielding crystalline material suitable for further analysis, such as X-ray crystallography for absolute configuration determination. Royleanone and its derivatives have been successfully crystallized from various solvents. For example, 7α-formyloxy-6β-hydroxyroyleanone, a royleanone derivative, was obtained as yellow needles after recrystallization from methanol. acs.orgnih.gov Similarly, dehydroroyleanone has been isolated by crystallization from essential oil. mdpi.com Recrystallization from solvents like 2-butanone, ethanol (B145695), and hexane has also been reported for royleanone and its derivatives, indicating that the choice of solvent can impact crystal formation and purity. cdnsciencepub.com

Advanced Analytical Techniques for Royleanone Identification and Quantification

Advanced analytical techniques play a critical role in the identification and quantification of royleanone in complex matrices, such as plant extracts or biological samples. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is widely used for profiling extracts and quantifying major compounds, including royleanones. acs.orgnih.govcore.ac.ukresearchgate.net HPLC-DAD allows for the separation of different compounds in an extract, and the DAD provides UV-Vis spectra for identification based on characteristic absorption patterns and retention times. acs.orgnih.govresearchgate.netresearchgate.net

Hyphenated techniques, which combine separation methods with spectroscopic detectors, offer enhanced capabilities for identification and structural analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and quantification of royleanone and its related compounds, providing molecular weight and fragmentation information. researchgate.netlongdom.orgresearchgate.netmdpi.com LC-MS, in particular, is useful for analyzing complex samples and detecting compounds at trace levels. longdom.org Advanced LC-HRMS/MS (Liquid Chromatography-High Resolution Mass Spectrometry/Mass Spectrometry) can provide even more detailed chemical profiling. researchgate.net

NMR spectroscopy, as mentioned earlier, is fundamental for structural elucidation and confirmation. acs.orgnih.govresearchgate.netresearchgate.net Techniques like 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to assign proton and carbon signals and determine the connectivity and relative stereochemistry of the molecule. researchgate.netresearchgate.net Vibrational Circular Dichroism (VCD) spectroscopy has also been used to unambiguously determine the absolute configuration of royleanone derivatives. researchgate.net

Detailed research findings often involve the application of these techniques to analyze the composition of plant extracts. For example, HPLC-DAD analysis of Plectranthus madagascariensis extracts revealed the presence and relative abundance of royleanone-type diterpenes under different extraction conditions. acs.orgcore.ac.ukresearchgate.net

| Extraction Method | Solvent | Extractive Yield (% w/w) | Royleanone Derivative Yield (mg/g plant material) |

| Ultrasound-Assisted (UAE) | Acetone | 1.51 | 7α-formyloxy-6β-hydroxyroyleanone: 1.64 acs.orgresearchgate.net |

| Maceration (ME) | Acetone | 1.45 | 7α-formyloxy-6β-hydroxyroyleanone: 6.74 acs.orgresearchgate.net |

| Maceration (ME) | Methanol | 12.0 | 7α-formyloxy-6β-hydroxyroyleanone: 0.24 acs.orgresearchgate.net |

| Supercritical Fluid (SCFE) | scCO₂ | 1.31 | Not detected acs.orgresearchgate.net |

| Re-extraction of SCFE | Acetone | Higher yield than SCFE | Not specified for this fraction acs.orgresearchgate.net |

Note: The table presents data for a specific royleanone derivative (7α-formyloxy-6β-hydroxyroyleanone) as an example of quantitative analysis using HPLC-DAD. acs.orgresearchgate.net

These advanced analytical approaches, in conjunction with traditional methods, provide a comprehensive suite of tools for the isolation, characterization, identification, and quantification of royleanone and its diverse derivatives from natural sources.

Biosynthesis and Biogenetic Pathways of Royleanone

Proposed Biogenetic Routes to the Royleanone Skeleton

The construction of the fundamental abietane (B96969) skeleton is a well-established process that begins in the plastids. The proposed route to the royleanone skeleton can be outlined in several key stages, starting from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Formation of the Universal Precursor : The journey begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net These five-carbon units are sequentially condensed to form the 20-carbon molecule, GGPP. frontiersin.org

Initial Cyclization : The linear GGPP molecule undergoes its first cyclization, a protonation-initiated reaction, to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP). nih.govresearchgate.netfrontiersin.org This crucial step establishes the initial stereochemistry of the molecule.

Formation of the Tricyclic Abietane Skeleton : The bicyclic CPP is then converted into the tricyclic diterpene hydrocarbon, miltiradiene (B1257523). nih.govresearchgate.netwur.nl This transformation completes the formation of the characteristic three-ring abietane core.

Aromatization and Initial Oxidation : Following the cyclization, the C-ring of miltiradiene is aromatized. This can occur through spontaneous oxidation to yield abietatriene (B1232550). nih.govresearchgate.net The abietatriene molecule is then hydroxylated at the C-12 position to produce the key intermediate, ferruginol (B158077). nih.govresearchgate.netnih.gov This step introduces the first oxygen functional group onto the aromatic ring, a critical feature for subsequent modifications.

Further Oxidative Modifications to the p-Quinone Ring : The pathway from ferruginol to the royleanone p-quinone is believed to involve a series of further oxidations. While the exact sequence and intermediates are not fully elucidated for royleanone itself, the biosynthesis of the related compound carnosic acid provides a strong model. In carnosic acid biosynthesis, ferruginol undergoes a subsequent hydroxylation at the C-11 position, creating a catechol-like (o-diphenol) structure on the C-ring. nih.gov It is hypothesized that a similar phenolic intermediate undergoes further oxidation to form the 1,4-benzoquinone (B44022) (p-quinone) structure that defines royleanones. nih.gov This proposed final step is supported by laboratory syntheses where phenolic precursors like carnosic acid have been successfully oxidized to royleanone derivatives. nih.gov

The proposed biosynthetic pathway is summarized in the table below:

| Step | Precursor | Product | General Transformation |

| 1 | GGPP | (+)-Copalyl Diphosphate (CPP) | Bicyclization |

| 2 | (+)-Copalyl Diphosphate (CPP) | Miltiradiene | Tricyclization |

| 3 | Miltiradiene | Abietatriene | Aromatization (Spontaneous Oxidation) |

| 4 | Abietatriene | Ferruginol | C-12 Hydroxylation |

| 5 | Ferruginol-like Intermediate | Royleanone | Further Oxidations to form p-Quinone |

Enzymatic Transformations in Royleanone Biosynthesis

The biogenetic route described above is orchestrated by a series of specific enzymes that catalyze each critical step. Research, particularly in related plant species like Salvia miltiorrhiza and Rosmarinus officinalis (rosemary), has identified several key enzyme classes involved in the formation of the abietane core and its initial oxidative decorations. wur.nlnih.govnih.gov

Diterpene Synthases (diTPSs): The initial cyclization events are catalyzed by two distinct classes of diterpene synthases.

Copalyl Diphosphate Synthase (CPS) : This Class II diTPS is responsible for the first cyclization step, converting the linear GGPP into the bicyclic (+)-CPP. nih.govfrontiersin.orgwur.nl

Kaurene Synthase-Like (KSL) enzymes : A Class I diTPS, often referred to as miltiradiene synthase, catalyzes the second cyclization, transforming (+)-CPP into the tricyclic miltiradiene. nih.govwur.nlnih.gov

Cytochrome P450 Monooxygenases (CYPs): The subsequent oxidative modifications of the abietane skeleton are primarily carried out by cytochrome P450-dependent monooxygenases. These enzymes are crucial for functionalizing the hydrocarbon backbone, leading to the vast diversity of diterpenoids.

Ferruginol Synthase : This is a key CYP enzyme that hydroxylates abietatriene at the C-12 position to form ferruginol. nih.govresearchgate.net Multiple orthologs of this enzyme have been identified in the Lamiaceae family, such as CYP76AH1 in Salvia miltiorrhiza and CYP76AH4 in rosemary. nih.govnih.gov Some studies indicate that these enzymes can catalyze a complex oxidation cascade directly from miltiradiene to ferruginol. nih.govresearchgate.net

Further Oxidases : The subsequent hydroxylations and the ultimate oxidation to the p-quinone ring are also likely catalyzed by CYP enzymes or potentially 2-oxoglutarate-dependent dioxygenases (2OGDs), which are known to be involved in the late stages of diterpenoid biosynthesis. nih.govfrontiersin.org For instance, in carnosic acid biosynthesis, enzymes from the CYP76AH subfamily are responsible for the C-11 hydroxylation of ferruginol. nih.gov It is highly probable that similar, yet-to-be-identified enzymes from these families are responsible for the final steps in royleanone formation.

The key enzymes and their functions are detailed in the following table:

| Enzyme | Enzyme Class | Function | Substrate → Product |

| Copalyl Diphosphate Synthase (CPS) | Diterpene Synthase (Class II) | Catalyzes the initial bicyclization of the diterpene skeleton. | GGPP → (+)-Copalyl Diphosphate |

| Miltiradiene Synthase | Diterpene Synthase (Class I, KSL) | Catalyzes the formation of the tricyclic abietane skeleton. | (+)-Copalyl Diphosphate → Miltiradiene |

| Ferruginol Synthase (e.g., CYP76AH1, CYP76AH4) | Cytochrome P450 Monooxygenase | Introduces the first hydroxyl group on the aromatic C-ring. | Abietatriene → Ferruginol |

| Unidentified Oxidases | CYP or 2OGD | Proposed to catalyze the final oxidative steps to form the p-quinone ring. | Phenolic Abietane Intermediate → Royleanone |

Synthetic Chemistry and Derivatization Strategies of Royleanone

Total Synthesis Approaches to Royleanone

Total synthesis provides routes to royleanone and its stereoisomers independently of their natural abundance, offering flexibility in introducing structural modifications.

Early Synthetic Routes to Royleanone

Early total synthesis efforts aimed at constructing the tricyclic abietane (B96969) framework and introducing the characteristic p-quinone system. One approach involved the construction of a substituted quinone using maleoylcobalt complex technology, followed by acid-induced cyclization. However, this method was reported to yield low amounts of the desired product researchgate.net. Another early synthesis involved converting 5,7,8-trimethoxy-1-tetralone into a dihydronaphthalene derivative and subsequently into (±)-5,7,8-trimethoxy-1-methyl-2-tetralone, ultimately leading to the total synthesis of (±)-royleanone researchgate.net.

Enantioselective Synthesis of Royleanone

Achieving enantioselectivity in the synthesis of natural products is crucial for obtaining compounds with defined stereochemistry, which often dictates biological activity. An enantioselective synthesis of (+)-royleanone has been described starting from enantiomerically pure (S)-3-hydroxy-2-isopropyl-5-tert-butylsulfinyl-p-benzoquinone. This precursor is readily available from 3-isopropyl-1,2,4-trimethoxybenzene and 1,3,3-trimethyl-2-vinylcyclohexene. A key step in this synthesis is a tandem asymmetric Diels-Alder reaction followed by a pyrolytic sulfoxide (B87167) elimination process nih.govlookchem.comresearchgate.net.

Modern Synthetic Methodologies for Royleanone Analogs

Modern synthetic methodologies offer efficient and versatile routes to royleanone analogs. These often involve strategies for constructing complex cyclic systems and selectively introducing functional groups. While specific modern total synthesis routes solely focused on royleanone analogs are not extensively detailed in the provided context, the broader field of diterpenoid synthesis, including abietanes, utilizes advanced techniques such as photochemical aromatic annulation and various cyclization strategies lookchem.comnih.gov. The development of new synthetic tools, including those using sulfur-derived auxiliaries, contributes to the ability to synthesize complex bioactive molecules and their analogs researchgate.netnih.gov. Computational planning can also assist in designing synthetic proposals for natural products nih.gov.

Semisynthesis of Royleanone Derivatives from Natural Precursors

Semisynthesis involves using naturally abundant compounds as starting materials for the synthesis of derivatives. This approach can be more efficient than total synthesis when the precursor is readily available.

Utilization of Carnosic Acid in Royleanone Semisynthesis

Carnosic acid, another abietane diterpene found in plants like rosemary and sage, has been utilized as a starting material for the semisynthesis of royleanone derivatives nih.govresearchgate.netacs.orgsciopen.com. A synthetic route from carnosic acid involves intramolecular esterification to form a lactone, protection of the hydroxyl group, oxidation of the resulting phenol (B47542) to a para-benzoquinone, and subsequent deprotection to yield royleanonic acid nih.gov. This approach highlights the potential of converting related natural products into the royleanone scaffold. Carnosic acid can also be oxidized to carnosol, which can then be used in semisynthesis nih.govresearchgate.net.

Derivatization of Natural Royleanones (e.g., 6,7-dehydroroyleanone (B1221987), 7α-acetoxy-6β-hydroxyroyleanone)

Natural royleanones, such as 6,7-dehydroroyleanone (DHR) and 7α-acetoxy-6β-hydroxyroyleanone (Roy), serve as valuable lead molecules for the semisynthesis of derivatives mdpi.comsciforum.netresearchgate.netfrontiersin.orgsciforum.netcore.ac.ukresearchgate.netnih.govmdpi.commdpi.com. These compounds possess hydroxyl groups at positions C-6 and C-12, which are amenable to chemical modifications like esterification mdpi.comresearchgate.netfrontiersin.orgsciforum.netcore.ac.ukresearchgate.netnih.govmdpi.com.

Semisynthesis from 6,7-dehydroroyleanone (DHR) has involved esterification reactions at the C-12 moiety, successfully yielding acyl derivatives with good yields (86-95%) sciforum.netcore.ac.uk. These derivatives have shown improved biological activities compared to the parent compound sciforum.netcore.ac.uk.

7α-acetoxy-6β-hydroxyroyleanone (Roy) has two free hydroxyl groups suitable for derivatization, particularly at C-6 and C-12 frontiersin.orgsciforum.net. Studies have shown that the C-12 hydroxyl group is generally more reactive for esterification under mild conditions researchgate.netresearchgate.net. Benzoylated and acetylated derivatives at the C-12 position have been prepared with good yields (33-86%) researchgate.netresearchgate.net. Di-benzoylated and di-acetylated derivatives involving both C-6 and C-12 have also been synthesized under increased temperature and reaction time with excess reagents researchgate.netresearchgate.net. Derivatization at position C-12 alone has been reported to not always offer advantages over di-esterification or the parent compound in terms of certain biological activities, suggesting the importance of modifications at both C-6 and C-12 or the presence of aromatic groups for enhanced activity researchgate.netresearchgate.net.

Semisynthetic derivatives of 7α-acetoxy-6β-hydroxyroyleanone have been designed and prepared to explore their potential as modulators of protein kinase C (PKC) isoforms, which are relevant in cancer therapy researchgate.netsciforum.netresearchgate.netmdpi.commdpi.com. Molecular docking studies have suggested that position 6 can tolerate a wide variety of substituents, while position 12 may require smaller groups for optimal interaction with PKC-δ sciforum.net.

Semisynthesis has also been used to prepare conjugates of natural royleanones with self-assembly inducers like squalene (B77637) and oleic acid to potentially increase bioavailability mdpi.com. For example, 7α-acetoxy-6β-hydroxy-12-benzoyloxyroyleanone (12BzRoy), a derivative of Roy obtained through benzoylation, has been used in such conjugations mdpi.com.

Data from semisynthesis studies often includes reaction yields and information on the positions of derivatization. For instance, esterification of DHR at C-12 has been reported with yields ranging from 86% to 95% for different acyl derivatives sciforum.netcore.ac.uk. For 7α-acetoxy-6β-hydroxyroyleanone, esterification at C-12 has shown yields between 33% and 86% for benzoylated and acetylated derivatives researchgate.netresearchgate.net.

Here is a summary of representative semisynthesis data:

| Starting Material | Position(s) of Derivatization | Type of Derivatization | Example Derivative(s) | Reported Yield Range | Source |

| 6,7-dehydroroyleanone (DHR) | C-12 | Esterification | Acyl derivatives | 86-95% | sciforum.netcore.ac.uk |

| 7α-acetoxy-6β-hydroxyroyleanone | C-12 | Esterification | Benzoylated, Acetylated | 33-86% | researchgate.netresearchgate.net |

| 7α-acetoxy-6β-hydroxyroyleanone | C-6 and C-12 | Esterification | Di-benzoylated, Di-acetylated | Not specified | researchgate.netresearchgate.net |

| 7α-acetoxy-6β-hydroxyroyleanone | C-6 or C-12 | Conjugation | Conjugates with squalene, oleic acid, etc. | Not specified | mdpi.com |

Rational Design and Synthesis of Novel Royleanone Derivatives

The rational design of royleanone derivatives often focuses on modifying the hydroxyl groups present on the abietane skeleton, particularly at the C-6 and C-12 positions, and sometimes the C-7 position, to alter their physicochemical properties and biological activity. nih.gov Semisynthetic approaches utilizing natural royleanones as starting materials are commonly employed. researchgate.netnih.govbidd.groupthegoodscentscompany.comnih.govdntb.gov.uadntb.gov.uauni.lunih.govnih.gov

Esterification Reactions for Royleanone Modification

Esterification is a widely used strategy for modifying the hydroxyl groups of royleanone. Studies on 7α-acetoxy-6β-hydroxyroyleanone (Roy) have shown that esterification reactions with various carboxylic acid derivatives can yield products with different substitution patterns. nih.govnih.govreferencecitationanalysis.com The selectivity of these reactions is influenced by the differential reactivity and accessibility of the hydroxyl groups. The C-12 hydroxyl group is generally less sterically hindered and more accessible, favoring preferential esterification under mild conditions. nih.govnih.govreferencecitationanalysis.com

For instance, benzoylated (Roy-12-Bz) and acetylated (Roy-12-Ac) derivatives at the C-12 position of 7α-acetoxy-6β-hydroxyroyleanone have been consistently prepared with good yields ranging from 33% to 86%. nih.govreferencecitationanalysis.com Achieving double esterification at both the C-6 and C-12 positions, such as in the synthesis of di-benzoylated (RoyBz) and di-acetylated (RoyAc) derivatives, typically requires increasing the reaction temperature (e.g., 50 °C), extending the reaction time, and using an excess of reagents. nih.govreferencecitationanalysis.com

Esterification reactions have also been successfully applied to 6,7-dehydroroyleanone (DHR), yielding acyl derivatives with good yields (86-95%) under mild conditions within a few hours to 3 days. nih.govthegoodscentscompany.com The formation of benzoyl esters has been suggested as a convenient approach for generating derivatives with potentially enhanced properties. nih.govdntb.gov.uadntb.gov.uanih.gov

Table 1 summarizes representative examples of esterification reactions and their outcomes:

| Starting Material | Reagent / Conditions | Product(s) | Observed Selectivity | Yield (%) | Reference |

| 7α-acetoxy-6β-hydroxyroyleanone | Carboxylic acid derivatives (mild conditions) | C-12 esterified products (e.g., Roy-12-Bz, Roy-12-Ac) | Preferential C-12 | 33-86 | nih.govnih.govreferencecitationanalysis.com |

| 7α-acetoxy-6β-hydroxyroyleanone | Excess carboxylic acid derivatives (increased temp/time) | C-6 and C-12 di-esterified products (e.g., RoyBz, RoyAc) | Double esterification | Not specified | nih.govnih.govreferencecitationanalysis.com |

| 6,7-dehydroroyleanone | Acylating agents (mild conditions) | C-12 acyl derivatives | C-12 | 86-95 | nih.govthegoodscentscompany.com |

| 7α-acetoxy-6β-hydroxyroyleanone | Benzoyl chloride (excess) / Pyridine / CH2Cl2 | 7α-acetoxy-6β-hydroxy-12-O-benzoylroyleanone (23) | C-12 (primarily) | 69 | nih.govdntb.gov.uanih.gov |

| 6,7-dehydroroyleanone | Benzoyl chloride (excess) / Pyridine / CH2Cl2 | 6,7-dehydro-12-O-benzoylroyleanone (22) | C-12 | 50 | nih.govdntb.gov.uanih.gov |

Synthesis of Royleanone Amide Derivatives

While direct amidation reactions of royleanone were not extensively detailed in the search results, related studies have explored the synthesis of amide derivatives from royleanonic acid, a compound structurally related to royleanone and possessing a carboxylic acid group at the C-20 position. nih.govchemspider.com Starting from carnosic acid, a precursor to royleanonic acid, researchers synthesized fifteen amide derivatives by opening a lactone intermediate with various amines. nih.govchemspider.com This approach highlights the potential for introducing amide functionalities into the abietane skeleton, albeit at a different position (C-20) compared to the hydroxyl-bearing carbons (C-6, C-7, C-12) typically modified in royleanone derivatization. nih.govchemspider.com The synthesis of these amide derivatives involved transforming carnosic acid into a para benzoquinone structure, followed by reactions with amines. nih.gov

Regioselective Modifications at C-6, C-7, and C-12 Positions of Royleanone

Regioselective modification of royleanone is crucial for tailoring the properties of its derivatives. As observed in esterification reactions, the C-12 hydroxyl group of 7α-acetoxy-6β-hydroxyroyleanone demonstrates higher reactivity and accessibility compared to the C-6 hydroxyl group, leading to preferential substitution at C-12 under milder conditions. nih.govnih.govreferencecitationanalysis.com Increasing the reaction stringency is necessary to achieve modification at the more sterically hindered C-6 position. nih.govnih.govreferencecitationanalysis.com

The nature and position of substituents on the royleanone scaffold significantly impact the properties and reactivity of the molecule. nih.govwikipedia.org Theoretical studies using electron density analysis have been employed to understand the local reactivity of different positions, including C-6, C-9, C-13, and C-7. wikipedia.org These studies can help guide synthetic strategies for regioselective modifications. bidd.groupuni.lunih.govwikipedia.org Future synthetic efforts aim for selective modification at the C-12 position with smaller chemical moieties and strategic modification of the substitution pattern at the C-6 benzoyloxy moiety to enhance activity. wikipedia.org The presence of electron-donating groups at positions C-6 and/or C-7 has been suggested to be important for improving cytotoxic effects. dntb.gov.uadntb.gov.uanih.gov

Stability Studies of Royleanone and its Derivatives

The stability of royleanone and its derivatives is a critical factor for their potential application, as some derivatives have shown a tendency to degrade after isolation. researchgate.netnih.govdntb.gov.uanih.gov

Elucidation of Royleanone Degradation Pathways

While detailed mechanistic studies on royleanone degradation pathways are not extensively reported in the provided snippets, observations from synthetic efforts offer some insights into the instability of certain derivatives. Derivatives obtained from reactions such as Mitsunobu, carbamoylation, tosylation, and thiocarbamoylation have displayed high rates of decomposition, often occurring during isolation procedures. researchgate.netnih.govdntb.gov.uanih.gov The mechanism of decomposition for some of these unstable derivatives, such as 6,7-dehydro-12-(prop-2′-yn-1′-yloxy)-royleanone, was suggested to be similar regardless of the O-substituents. dntb.gov.ua

Royleanone itself can undergo oxidation. Coleon U, a related abietane, is reported to be easily converted to an oxidized form, coleon U-quinone. nih.govrcsi.science This conversion has been observed in extracts and with authentic samples, indicating a gradual degradation process. rcsi.science

Theoretical studies using electron density-based local reactivity descriptors have been utilized to understand possible degradation pathways. bidd.groupuni.lunih.govwikipedia.org These studies can identify positions prone to electrophilic or radical attack. For instance, the tosylated derivative of 6,7-dehydroroyleanone showed increased reactivity toward radicals at position C-9 and increased reactivity of C-7 toward electrophiles, potentially contributing to its higher decomposition rate compared to other derivatives like the methylated one. wikipedia.org

Impact of Substituent Patterns on Royleanone Derivative Stability

The nature of the substituents on the royleanone core significantly influences the stability of the resulting derivatives. While many derivatives, particularly those from Mitsunobu, carbamoylation, tosylation, and thiocarbamoylation reactions, have shown instability and degraded after isolation, other modifications have yielded stable compounds. researchgate.netnih.govdntb.gov.uanih.gov

Methylated, benzoylated, and tert-butyloxycarbonyl (Boc)-protected derivatives of royleanones have been successfully synthesized and obtained as pure, stable products with good yields. researchgate.netnih.govdntb.gov.uanih.gov For example, benzoylated derivatives of both 6,7-dehydroroyleanone and 7α-acetoxy-6β-hydroxyroyleanone were reported as stable. nih.govdntb.gov.uadntb.gov.uanih.gov

Specific structural features can impact stability. The presence of a phenylacetyl moiety in one derivative was suggested to contribute to increased reactivity, while benzoyloxy and acetoxy substituents appeared to enhance stability in another. nih.gov Derivatives with single-ester substituents at the C-12 position of 7α-acetoxy-6β-hydroxyroyleanone exhibited more favorable ADMET profiles and lower toxicity compared to derivatives with double substituents at both C-6 and C-12 positions, although stability differences between these specific esterification patterns weren't explicitly detailed in terms of degradation rates. nih.gov However, the general observation is that certain stable derivatives, like methylated and benzoylated ones, showed increased toxicity in brine shrimp assays compared to the natural product, suggesting that stable modifications can lead to biologically active compounds. researchgate.net

Table 2 summarizes the observed stability of different types of royleanone derivatives:

| Type of Derivative | Observed Stability | Reference |

| Mitsunobu products | Unstable | researchgate.netnih.govdntb.gov.uanih.gov |

| Carbamoylation derivatives | Unstable | researchgate.netnih.govdntb.gov.uanih.gov |

| Tosylation derivatives | Unstable | researchgate.netnih.govdntb.gov.uawikipedia.orgnih.gov |

| Thiocarbamoylation derivatives | Unstable | researchgate.netnih.govdntb.gov.uanih.gov |

| Methylated derivatives | Stable | researchgate.netnih.govdntb.gov.uanih.gov |

| Benzoylated derivatives | Stable | researchgate.netnih.govthegoodscentscompany.comdntb.gov.uadntb.gov.uanih.govnih.gov |

| tert-Butyloxycarbonyl (Boc)-protected derivatives | Stable | researchgate.netnih.govdntb.gov.uanih.gov |

Structure Activity Relationship Sar Studies of Royleanone

Influence of Royleanone Substituents on Biological Activities

The presence and nature of substituents at various positions on the royleanone skeleton significantly influence its biological activities. acs.orgnih.govresearchgate.net

Role of Electron-Donating Groups at C-6 and C-7 in Royleanone Bioactivity

Research indicates that the presence of an electron-donating group at positions 6 and/or 7 in the abietane (B96969) skeleton is required for improving cytotoxic effects of substituted royleanone abietanes. acs.orgnih.govfrontiersin.orgnih.govresearchgate.net This suggests that the electronic properties of substituents at these positions play a crucial role in the cytotoxic activity of royleanone derivatives. Studies comparing derivatives with different substituents at C-6 and C-7 have supported this observation. cput.ac.zauct.ac.za

Correlation between Substituent Lipophilicity (Log P Values) and Royleanone Activity

A clear tendency has been observed for increasing cytotoxicity with the higher lipophilicity of the substituent at the 7α position of royleanone derivatives. nih.gov Studies have indicated that improved cytotoxic effects are observed for substituents with log P values typically between 2 and 5. acs.orgnih.govfrontiersin.orgnih.govresearchgate.net This suggests that a certain degree of lipophilicity is favorable for the cytotoxic activity of these compounds, likely influencing their interaction with cell membranes and biological targets. researchgate.net

| Compound | Substituent at 7α | Log P Range (Observed Activity) | Cytotoxicity Trend |

| Royleanone Derivative A (Example) | Less Lipophilic | Lower | Lower |

| Royleanone Derivative B (Example) | More Lipophilic | 2-5 | Higher |

Note: Specific log P values and corresponding activities for various royleanone derivatives would be required to populate a detailed data table here. The table above is illustrative based on the described correlation.

Effects of Aromatic Moieties on Royleanone Target Binding Affinities

Molecular docking studies have suggested that the presence of aromatic moieties increases the binding affinity of royleanone derivatives towards P-gp. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netscilit.com This indicates that incorporating aromatic groups into the structure of royleanone can enhance its interaction with specific biological targets like efflux pumps, which is relevant in the context of multidrug resistance. nih.govfrontiersin.orgresearchgate.netnih.govscilit.commdpi.combg.ac.rs Substitutions at positions C-6 and C-12 with aromatic groups have been suggested to enhance biological activity, particularly in the context of P-gp modulation. mdpi.com

Stereochemical Considerations in Royleanone Activity

While the provided search results mention stereochemistry in the context of other natural products and general SAR studies mdpi.comresearchgate.netmichberk.com, there is limited specific information regarding the direct impact of stereochemical variations on the biological activity of royleanone itself. Royleanone's structure does contain chiral centers ontosight.ai, and stereochemistry is generally known to significantly influence the biological activity of molecules by affecting their interaction with chiral biological targets. michberk.com Further dedicated studies are needed to fully elucidate the stereochemical considerations in royleanone activity.

Positional Modifications and Their Functional Consequences for Royleanone

Modifications at different positions of the royleanone core structure lead to varying functional consequences in terms of biological activity. For example, derivatization of 7α-acetoxy-6β-hydroxyroyleanone (Roy) at positions C-6 and C-12, particularly with aromatic groups, has been shown to potentially enhance its biological activity, including improved binding affinity to P-gp. mdpi.com Studies on semisynthetic derivatives of 7α-acetoxy-6β-hydroxyroyleanone have revealed that compounds with single-ester substituents at the C-12 position exhibited more favorable ADMET profiles and lower toxicity compared with derivatives having double substituents at both C-6 and C-12. mdpi.com This highlights that the position and number of modifications are critical determinants of the resulting biological profile.

Data from studies comparing the cytotoxic activity of different royleanone derivatives illustrate the impact of positional modifications. For instance, 7α-acetoxy-6β-hydroxyroyleanone (compound 2) was found to be more efficient than 6,7-dehydroroyleanone (B1221987) (compound 1) and 6,7-dihydroxyroyleanone (compound 3) in certain cancer cell lines, suggesting the importance of the substituents at the C-6 and C-7 positions. nih.govfrontiersin.org

| Compound Name | Key Structural Modifications (Relative to Royleanone Core) | Observed Biological Activity / Consequence |

| 6,7-Dehydroroyleanone (Compound 1) | Double bond at C-6/C-7 | Less efficient cytotoxicity compared to compound 2. nih.govfrontiersin.org |

| 7α,6β-Dihydroxyroyleanone (Compound 2) | Hydroxyl groups at C-6 and C-7 | More efficient cytotoxicity than compounds 1 and 3 in certain cell lines. nih.govfrontiersin.org Highly selective for lung cancer cells. acs.orgnih.govresearchgate.net |

| 6,7-Dihydroxyroyleanone (Compound 3) | Hydroxyl groups at C-6 and C-7 | Less efficient cytotoxicity compared to compound 2. nih.govfrontiersin.org |

| 7α-Acetoxy-6β-hydroxyroyleanone (Compound 4) | Acetoxy group at C-7α, hydroxyl at C-6β | High selectivity for lung cancer cells. acs.orgnih.govresearchgate.net Increased cytotoxicity with higher lipophilicity at 7α. nih.gov |

| Royleanone Derivative with Aromatic Moiety at C-12 | Aromatic group at C-12 | Increased binding affinity towards P-gp. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netscilit.com |

| Royleanone Derivative with Double Substituents at C-6 and C-12 | Substituents at both C-6 and C-12 | Less favorable ADMET profiles and higher toxicity observed in some cases. mdpi.com |

C-12 Modifications: Steric Factors and Royleanone Efficacy

Modifications at the C-12 position of the royleanone structure have been investigated for their influence on biological activity, particularly in the context of P-gp inhibition mdpi.comscilit.comacs.org. Studies suggest that the nature and size of the substituent at C-12 can significantly affect the compound's interaction with biological targets, including P-gp mdpi.comscilit.comacs.org.

Research indicates that the 12-OH group in the parent royleanone structure is generally less sterically hindered and more accessible compared to other hydroxyl groups, such as the one at C-6 mdpi.com. This difference in steric environment can influence the regioselectivity of chemical reactions, such as esterification, at this position mdpi.com.

Molecular docking studies have provided insights into the role of C-12 substituents in the binding affinity of royleanone derivatives to P-gp scilit.comacs.org. These studies suggest that the presence of aromatic moieties at C-12 can increase the binding affinity towards P-gp scilit.comacs.org. However, for future derivative design aimed at P-gp inhibition, selective modification of the C-12 position with chemical moieties smaller than unsubstituted benzoyl rings has been suggested scilit.comacs.org. This implies that while aromaticity can be beneficial, excessive bulk at the C-12 position might introduce steric hindrance that negatively impacts binding or activity scilit.comacs.orgscispace.com.

For example, a study involving semisynthetic derivatives of 7α-acetoxy-6β-hydroxyroyleanone showed that compounds with single-ester substituents at the C-12 position exhibited more favorable ADMET profiles and lower toxicity compared to derivatives with double substituents at both C-6 and C-12 mdpi.com. This suggests a balance between introducing favorable interactions and avoiding unfavorable steric clashes or increased toxicity through C-12 modifications.

C-6/C-7 Modifications: Polarity-Driven Bioactivity of Royleanone

Modifications at the C-6 and C-7 positions of the royleanone skeleton have been shown to play a significant role in the compound's bioactivity, particularly concerning cytotoxicity and interaction with biological membranes researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov. The polarity of substituents at these positions appears to be a key factor influencing the biological effects mdpi.comresearchgate.netresearchgate.netnih.gov.

Studies have established a structure-activity relationship for substituted royleanone abietanes, highlighting the requirement for an electron-donating group at positions 6 and/or 7 for improved cytotoxic effects researchgate.netresearchgate.netfrontiersin.orgnih.gov. Additionally, higher cytotoxic effects have been observed for substituents with log P values between 2 and 5 researchgate.netfrontiersin.orgnih.gov. This suggests that a certain degree of lipophilicity conferred by the substituents at C-6 and C-7 is important for optimal activity, potentially facilitating interaction with cell membranes mdpi.comresearchgate.netacs.org.

Research comparing different royleanone derivatives has demonstrated a tendency for increasing cytotoxicity with higher lipophilicity of the substituent at the 7α position nih.govacs.org. For instance, 7α-acetoxy-6β-hydroxyroyleanone (Roy) is more lipophilic at C-7 than 6β,7α-dihydroxyroyleanone (Diroy), and this correlates with its higher observed cytotoxicity mdpi.comresearchgate.netresearchgate.netnih.gov. Diroy, with more polar features at C-6 and C-7, is generally less bioactive mdpi.comresearchgate.netresearchgate.net. This polar structure-activity relationship might be explained by better membrane interaction for the less polar derivatives mdpi.comresearchgate.net.

Furthermore, the presence and nature of substituents at C-6 and C-7 can influence the compound's ability to inhibit P-gp activity frontiersin.org. While derivatives with a hydroxyl group at C-6 and an acetoxy group at C-7 have shown P-gp inhibitory potential, the presence of a double bond between C-6 and C-7 in other derivatives appears to impact this activity differently frontiersin.org. Further studies are needed to fully elucidate the contribution of C-6 and C-7 substituents to P-gp interaction frontiersin.org.

The following table summarizes some research findings related to the polarity/lipophilicity at C-6/C-7 and observed bioactivity:

| Compound | C-6/C-7 Polarity Feature | Observed Bioactivity (e.g., Cytotoxicity) | Reference |

| 7α-acetoxy-6β-hydroxyroyleanone (Roy) | Moderate | Higher | mdpi.comresearchgate.netresearchgate.netnih.gov |

| 6β,7α-dihydroxyroyleanone (Diroy) | More Polar | Lower | mdpi.comresearchgate.netresearchgate.net |

| Derivatives with log P 2-5 | Varied | Higher Cytotoxic Effects | researchgate.netfrontiersin.orgnih.gov |

Table: Summary of C-6/C-7 Polarity and Bioactivity

Biological Activities and Mechanistic Investigations of Royleanone in Vitro and in Silico

Anticancer and Cytotoxic Activities of Royleanone (In Vitro Models)

Cytotoxicity screenings have identified Plectranthus plants as potential sources of antitumor lead compounds, with royleanone diterpenes being among the active constituents. nih.govnih.gov The cytotoxic effects of royleanone and its derivatives have been evaluated across a battery of human cancer cell lines. researchgate.netnih.govacs.org

Activity Spectrum of Royleanone Across Various Cancer Cell Lines

Royleanone and its derivatives have shown growth inhibitory effects in a variety of cancer cell lines. nih.govacs.org Structure-activity relationships for substituted royleanone abietanes have been explored, suggesting that the presence of an electron-donating group at positions 6 and/or 7 in the abietane (B96969) skeleton and substituents with log P values between 2 and 5 can improve cytotoxic effects. researchgate.netnih.govacs.org

Lung Cancer Cell Lines (e.g., NCI-H460, A549)

Royleanones, specifically 7α,6β-dihydroxyroyleanone and 7α-acetoxy-6β-hydroxyroyleanone, have demonstrated cytotoxic activity against non-small cell lung cancer cell lines such as NCI-H460. researchgate.netnih.govnih.govacs.org These compounds exhibited high selectivity for lung cancer cells compared to normal lung cells (MCR-5), with selectivity indexes of 4.3 and 3.2, respectively. researchgate.netnih.govacs.org Notably, these royleanones also showed similar growth inhibition against the multidrug-resistant variant of NCI-H460 (NCI-H460/R), suggesting they may not be substrates for the MDR1 efflux pump. nih.govacs.org An ethanol (B145695) extract containing royleanone diterpenes from Plectranthus amboinicus suppressed growth and induced apoptosis in the human lung cancer A549 cell line. nih.gov

| Compound | Lung Cancer Cell Line | GI50/IC50 (µM) | Selectivity Index (vs. MCR-5) |

| 7α,6β-dihydroxyroyleanone | NCI-H460 | Data not consistently available in snippets | 4.3 researchgate.netnih.govacs.org |

| 7α-acetoxy-6β-hydroxyroyleanone | NCI-H460 | Data not consistently available in snippets | 3.2 researchgate.netnih.govacs.org |

| Royleanone (7α-formyloxy-6β-hydroxyroyleanone) | NCI-H460 | Data not consistently available in snippets | Data not consistently available in snippets |

Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

Royleanone diterpenes have been evaluated for their cytotoxic activity against breast cancer cell lines, including MDA-MB-231 and MCF-7. researchgate.netnih.govnih.govacs.org An ethyl acetate (B1210297) extract from Plectranthus amboinicus inhibited the growth of MCF-7 cells. nih.gov Studies have shown that structural modifications in certain royleanone compounds can significantly increase their antiproliferative effects in the MCF-7 cell line. nih.govacs.org Royleanone (specifically 7α-acetoxy-6β-hydroxyroyleanone, referred to as "Roy" in one source) has demonstrated cytotoxicity against various breast cancer cell lines, including MCF7 and MDA-MB-231. mdpi.comresearchgate.net

| Compound | Breast Cancer Cell Line | GI50/IC50 (µM) |

| Royleanone diterpenes (various) | MDA-MB-231, MCF-7 | Data not consistently available in snippets |

| 7α-acetoxy-6β-hydroxyroyleanone ("Roy") | MCF7, MDA-MB-231, SkBr3, SUM159 | Potent antiproliferative effects with low IC50 values in the micro-molar range researchgate.net |

Colon Cancer Cell Lines (e.g., HCT116)

The cytotoxic activity of royleanone diterpenes has also been assessed in colon cancer cell lines such as HCT116. researchgate.netnih.govnih.govacs.org These compounds revealed growth inhibitory effects in HCT116 cells. nih.govacs.org

| Compound | Colon Cancer Cell Line | GI50/IC50 (µM) |

| Royleanone diterpenes (various) | HCT116 | Data not consistently available in snippets |

Pancreatic Cancer Cell Lines (e.g., MIAPaCa-2)

Royleanone, along with other diterpenes like 7α-acetoxyroyleanone and horminone, has been shown to possess cytotoxic activity against the human pancreatic cancer cell line MIA PaCa-2. researchgate.netnih.govacs.org A comparative study indicated that 7α-acetoxyroyleanone displayed a high cytotoxic profile in MIAPaCa-2 cells with an IC50 of 4.7 µM. researchgate.net Royleanone itself featured a less cytotoxic profile compared to some other abietanes in this cell line. researchgate.net

| Compound | Pancreatic Cancer Cell Line | IC50 (µM) |

| Royleanone | MIA PaCa-2 | Data not consistently available in snippets |

| 7α-acetoxyroyleanone | MIA PaCa-2 | 4.7 researchgate.net |

| Horminone | MIA PaCa-2 | Data not consistently available in snippets |

Melanoma Cell Lines (e.g., MV-3, UACC-62)

| Compound | Melanoma Cell Line | IC50 (µM) |

| Royleanone | MV-3 | Data not consistently available in snippets |

| 7α-acetoxyroyleanone | MV-3 | 7.4 researchgate.net |

Leukemia Cell Lines (e.g., K562, CCRF-CEM)

Royleanone and its derivatives have demonstrated cytotoxic activity against human leukemia cell lines. Specifically, 7α-acetoxy-6β-hydroxyroyleanone (often referred to as Roy) has shown significant activity against the CCRF-CEM cell line with an IC50 of 0.7 µg/mL. nih.gov Another derivative, 6,7-dehydroroyleanone (B1221987) (Deroy), also exhibited moderate cytotoxic properties against CCRF-CEM cells with an IC50 of 4.5 µg/mL. mdpi.com Diroy (7β,6β-dihydroxyroyleanone) displayed moderate to weak cytotoxic activities against HL-60 (IC50 = 4.5 µM) and K562 (IC50 = 36 µM) leukemia cell lines. researchgate.net Parvifloron D (Parv) also showed strong activity against the CCRF-CEM line with an IC50 of 1.15 µg/mL. nih.gov

Here is a table summarizing the cytotoxic effects of some Royleanone derivatives on leukemia cell lines:

| Compound Name | Leukemia Cell Line | IC50 (µg/mL) | IC50 (µM) | Source |

| 7α-acetoxy-6β-hydroxyroyleanone (Roy) | CCRF-CEM | 0.7 | - | nih.gov |

| 6,7-dehydroroyleanone (Deroy) | CCRF-CEM | 4.5 | - | mdpi.com |

| 7β,6β-dihydroxyroyleanone (Diroy) | HL-60 | - | 4.5 | researchgate.net |

| 7β,6β-dihydroxyroyleanone (Diroy) | K562 | - | 36 | researchgate.net |

| Parvifloron D (Parv) | CCRF-CEM | 1.15 | - | nih.gov |

Note: Some studies report IC50 values in µg/mL, while others use µM. Conversion requires knowing the molecular weight of the specific compound.

Glioma Cell Lines (e.g., H7PX)

Royleanone derivatives have also been investigated for their effects on glioma cell lines, such as primary H7PX cells. Studies have shown that 7α-acetoxy-6β-hydroxyroyleanone (Roy), 6,7-dehydroroyleanone (Deroy), 7β,6β-dihydroxyroyleanone (Diroy), and Parvifloron D (Parv) exhibit anticancer effects in primary H7PX glioma cells. nih.govmdpi.com These compounds were found to reduce the viability of H7PX cells in a concentration-dependent manner. nih.gov Roy and Parv showed stronger cytotoxic effects against H7PX cells compared to Diroy in a previous study. mdpi.com

Cellular and Molecular Mechanisms of Royleanone Action

The cytotoxic effects of Royleanone are mediated through several cellular and molecular mechanisms, including the induction of apoptosis, cell cycle arrest, modulation of mitochondrial pathways, and changes in gene expression.

Royleanone-Induced Apoptosis

A key mechanism by which Royleanone exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. medchemexpress.comnih.gov Studies have shown that Royleanone can induce apoptosis in various cancer cell lines, including prostate cancer cells and glioma cells. medchemexpress.comnih.govnih.gov This induction of apoptosis is often dose-dependent. medchemexpress.com Royleanone-induced apoptosis can be associated with DNA fragmentation. uc.pt Some studies suggest the involvement of a mitochondrial apoptotic pathway. frontiersin.org

Royleanone-Mediated Cell Cycle Arrest (e.g., G2/M Phase)

Royleanone has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. medchemexpress.com A common effect observed is the arrest of cells in the G2/M phase of the cell cycle. nih.govuc.ptjbuon.com This G2/M arrest has been reported in LNCaP prostate cancer cells and H7PX glioma cells, often in a dose-dependent manner. uc.ptjbuon.com For some glioma cell lines (U87, A172, and H4), Roy treatment led to a distinct arrest in the G2/M phase, while for others (U373 and U118), an arrest in the G0/G1 phase was observed. uc.ptpreprints.org This cell cycle arrest is thought to be linked to Royleanone's ability to inhibit DNA repair mechanisms. uc.pt

Modulation of Mitochondrial Pathways by Royleanone (e.g., Membrane Depolarization)

Mitochondria play a crucial role in the apoptotic pathway, and Royleanone has been shown to modulate mitochondrial function. A notable effect is the decrease in mitochondrial membrane potential (MMP). nih.govmdpi.comugr.es This mitochondrial membrane depolarization is considered a key event in the induction of apoptosis by Royleanone and its derivatives in cells like H7PX glioma cells and prostate cancer cells. nih.govmdpi.comugr.esbiosynth.com The dissipation of mitochondrial membrane potential can lead to the release of mitochondrial proteins, further promoting cell death. nih.govacs.org

Gene Expression Modulation by Royleanone (e.g., Pro- and Anti-Apoptotic Genes, Bax, Bcl-2, TP53, Cas-3, Phosphorylated H2A.X)

Royleanone influences the expression of genes involved in regulating cell survival and death, particularly those related to apoptosis. Studies have shown that Royleanone can alter the levels of both pro-apoptotic and anti-apoptotic genes. nih.govnih.gov

Specifically, treatment with Royleanone derivatives has been observed to:

Upregulate pro-apoptotic genes: This includes increasing the expression levels of Bax, TP53, and Cas-3 (Caspase-3). mdpi.comnih.govmdpi.comresearchgate.net Caspase-3 activation is a key step in the execution phase of apoptosis. frontiersin.orgresearchgate.netmdpi.com

Downregulate anti-apoptotic genes: A significant decrease in the mRNA levels of Bcl-2 has been observed. mdpi.comnih.govmdpi.comresearchgate.net The balance between Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins is critical in determining a cell's fate. mdpi.comscilit.com

Increase Phosphorylated H2A.X: Elevated levels of phosphorylated H2A.X (γH2AX) are indicative of DNA double-strand breaks, suggesting that Royleanone may induce DNA damage. nih.govmdpi.comresearchgate.netacs.org

These changes in gene expression collectively favor the induction of apoptosis in cancer cells treated with Royleanone.

Here is a table summarizing the observed effects of Royleanone on gene and protein expression:

| Gene/Protein | Effect of Royleanone Treatment | Relevance | Source |

| Bax | Upregulation | Pro-apoptotic protein | mdpi.comnih.govmdpi.comresearchgate.net |

| Bcl-2 | Downregulation | Anti-apoptotic protein | mdpi.comnih.govmdpi.comresearchgate.net |

| TP53 | Upregulation | Tumor suppressor, involved in apoptosis | mdpi.comnih.govmdpi.comresearchgate.net |

| Cas-3 (Caspase-3) | Upregulation/Activation | Executioner caspase in apoptosis | mdpi.comnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.netmdpi.com |

| Phosphorylated H2A.X | Increased levels | Marker of DNA double-strand breaks | nih.govmdpi.comresearchgate.netacs.org |

| PARP1 mRNA | Decrease | Involved in DNA repair, anti-apoptotic | uc.ptpreprints.org |

| p-PI3K, p-mTOR, p-AKT | Inhibition of expression | Involved in cell growth and survival pathways | medchemexpress.comjbuon.commdpi.com |

P-Glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal by Royleanone

Multidrug resistance (MDR) poses a significant challenge in cancer therapy, often associated with the overexpression of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic agents from cancer cells. mdpi.comresearchgate.net While Royleanone itself may not be a P-gp substrate, studies have indicated that modifications to its structure can enhance its affinity for P-gp and contribute to MDR reversal. mdpi.com

Specifically, ester derivatives of Royleanone, particularly those with aromatic substitutions at positions C-6 and C-12, have shown improved binding affinity to P-gp in silico. mdpi.com An in vitro study demonstrated that a chloro-benzoyloxy derivative of Royleanone exhibited strong MDR-reversal activity in resistant cancer cells, comparable to known P-gp inhibitors like Dex-VER. mdpi.comresearchgate.net This derivative was also able to sensitize resistant NCI-H460/R cells to doxorubicin, suggesting its potential use in combination with classic anticancer drugs to overcome resistance. researchgate.netnih.gov Further in silico structure-activity relationship (SAR) studies on Royleanone derivatives have aimed to identify key molecular features necessary for P-gp modulation. mdpi.com

Protein Kinase C Isoform Modulation by Royleanone (e.g., PKC-δ, PKC-ζ)

Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes, including apoptosis, proliferation, and differentiation. nih.govresearchgate.netmdpi.com Certain PKC isoforms, such as PKC-δ and PKC-ζ, have recognized roles in promoting apoptosis. mdpi.comresearchgate.net Royleanone and its derivatives have been investigated for their ability to modulate PKC isoforms. nih.govresearchgate.netsciforum.net

Studies have revealed that some Royleanone derivatives can act as potent activators of PKC family proteins. sciforum.net For instance, a patented diterpenoid derivative, 7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone (RoyBz), has been identified as a selective activator of PKC-δ. mdpi.comsciforum.netfrontiersin.org This derivative has shown the ability to inhibit the proliferation of colon cancer cells by inducing a PKC-δ-dependent mitochondrial apoptotic pathway involving caspase-3 activation. mdpi.comfrontiersin.org

Evaluation of various Royleanones as activators of different PKC isoforms (PKC-α, βI, δ, ε, and ζ) has shown varying efficacy and selectivity. nih.govresearchgate.netsciforum.net For example, one derivative demonstrated efficacy across multiple isoforms, while another showed promising activation of PKC-δ but not PKC-ζ, highlighting the influence of subtle structural changes on isoform selectivity. nih.govresearchgate.net Molecular docking analysis suggests that microenvironmental factors play a crucial role in determining isoform specificity. nih.govresearchgate.net Royleanone's potential to activate multiple PKC isozymes, including PKC-δ and PKC-ζ, may contribute to its ability to trigger downstream signaling events leading to apoptosis induction in cancer cells. mdpi.com

Activation of JNK Pathway by Royleanone

The JNK (c-Jun N-terminal kinase) pathway is involved in various cellular processes, including apoptosis. PKC-ζ has been reported to activate the JNK pathway, leading to increased expression of pro-apoptotic genes. mdpi.comresearchgate.net Given that Royleanone can modulate PKC isoforms, including PKC-ζ, it is suggested that Royleanone may also indirectly activate the JNK pathway through PKC-ζ activation, contributing to apoptosis induction in cancer cells. mdpi.com

Inhibition of Fatty Acid Synthesis by Royleanone

Royleanone has been reported to exhibit anti-cancer properties by inhibiting the synthesis of fatty acids. biosynth.com Inhibition of fatty acid synthesis is a potential mechanism for suppressing cancer cell proliferation and inducing cell death. biosynth.commdpi.com This suggests that Royleanone's effects on fatty acid synthesis may contribute to its observed cytotoxic activities against cancer cells. biosynth.com

Antimicrobial Activities of Royleanone (In Vitro Models)

Royleanone and its derivatives have demonstrated antimicrobial activities in in vitro models, particularly against bacterial pathogens and protozoan parasites. researchgate.net

Spectrum of Royleanone Activity Against Bacterial Pathogens (e.g., Gram-Positive, MRSA)

Royleanone and its derivatives have shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.netmdpi.comnih.govthieme-connect.com Studies have investigated the in vitro antimicrobial activity of Royleanone derivatives against important Gram-positive human bacterial pathogens. researchgate.net

Certain aromatic and alkylic ester derivatives of Royleanone have shown greater activity against Enterococcus and Staphylococcus species compared to the natural compound. researchgate.net For example, one derivative, 7α-acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanone, demonstrated notable activity against Staphylococcus and Enterococcus, suggesting its potential as an antibacterial prototype. researchgate.netthieme-connect.com Royleanone derivatives have also shown antimicrobial activity against resistant bacterial strains, including MRSA and Vancomycin-resistant Enterococcus (VRE). researchgate.netthieme-connect.com The activity appears to be influenced by hydrophobic interactions with bacterial targets. researchgate.net While some studies suggest membrane interaction, the primary mechanism against MRSA may involve cell wall disruption rather than significant effects on membrane permeability. cornell.edu

The following table summarizes some in vitro antimicrobial activity data for Royleanone and a derivative against Staphylococcus aureus and MRSA:

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

| 7α-acetoxy-6β-hydroxyroyleanone (Compound I) | S. aureus | 31.25 | Not reported | thieme-connect.com |

| 7α-acetoxy-6β-hydroxyroyleanone (Compound 1) | S. aureus (MRSA) | 3.91 | 62.5 | mdpi.com |

| 12-O-(4-Chloro)benzoyl ester (Compound II) | S. aureus (MRSA) | 3.90 | Not reported | thieme-connect.com |

| 12-O-(4-Chloro)benzoyl ester (Compound II) | Enterococcus (VRE) | 7.81 | Not reported | thieme-connect.com |

Activity of Royleanone Against Protozoan Parasites (e.g., Trypanosoma cruzi)

Royleanone and related abietane diterpenes have been evaluated for their activity against protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comcsic.esthieme-connect.comugr.es

Studies have shown that Royleanone abietane and its derivatives exhibit activity against epimastigote forms of T. cruzi. csic.esthieme-connect.com Several Royleanone derivatives demonstrated significant activity at low concentrations against both epimastigote and intracellular amastigote forms of T. cruzi. csic.esthieme-connect.com Some derivatives showed IC50 values against epimastigotes that were similar to or even lower than the positive control, nifurtimox. csic.esthieme-connect.com Against intracellular amastigotes, certain Royleanone abietanes also showed significant activity. csic.esthieme-connect.com Importantly, these compounds were not cytotoxic to host cells at concentrations effective against the parasites. csic.esthieme-connect.com

A synthetic Royleanone-related quinone derivative has also been identified as a fast-acting trypanocidal agent with efficacy against different T. cruzi strains in vitro. ugr.es This derivative showed higher activity and lower toxicity than benznidazole (B1666585) in murine models of Chagas disease. ugr.es The proposed mechanism of action for this derivative involves inducing mitochondrion-dependent necrosis through bioenergetics collapse caused by mitochondrial membrane depolarization and iron-containing superoxide (B77818) dismutase inhibition. ugr.es

The following table presents some in vitro activity data for Royleanone and derivatives against Trypanosoma cruzi epimastigotes:

| Compound | T. cruzi form | IC50 (µg/mL) | Source |

| Royleanone abietane (Compound 1) | Epimastigotes | Not specified | csic.es |

| Royleanone abietane (Compound 1) | Epimastigotes | 1.73 | thieme-connect.com |

| Royleanone derivative (Compound 3) | Epimastigotes | 0.96 | csic.es |

| Royleanone derivative (Compound 3) | Epimastigotes | 0.39 | thieme-connect.com |

| Royleanone derivative (Compound 4) | Epimastigotes | 0.95 | csic.es |

| Royleanone derivative (Compound 4) | Epimastigotes | 0.99 | thieme-connect.com |

| Royleanone derivative (Compound 5) | Epimastigotes | 1.03 | csic.es |

| Royleanone derivative (Compound 5) | Epimastigotes | 1.20 | thieme-connect.com |

| Nifurtimox (Positive Control) | Epimastigotes | 2.3 | csic.esthieme-connect.com |

Proposed Antimicrobial Mechanisms of Royleanone (e.g., Hydrophobic Interaction)

Royleanone and its derivatives have demonstrated antibacterial effects, particularly against resistant bacteria. Studies suggest that hydrophobic interactions with bacterial targets play a significant role in the activity of royleanone derivatives. pageplace.denih.gov This mechanism appears to be important for their activity against Enterococcus and Staphylococcus strains. nih.govscispace.com The presence of a 12-hydroxy-p-benzoquinone moiety in ring C has been indicated as important for antibacterial activity. tandfonline.com Furthermore, the stereochemistry of hydroxyl or acetoxy groups at C-7 in ring B does not appear to significantly affect antibacterial activity. tandfonline.com Some studies have explored the potential of royleanone derivatives to act as inhibitors of key bacterial proteins like the filamentous temperature-sensitive protein Z (FtsZ), with molecular docking suggesting strong binding energies mediated by hydrogen bond and hydrophobic interactions. mdpi.com

Antioxidant Properties of Royleanone (In Vitro Models)

Royleanone and its derivatives have exhibited antioxidant activity in various in vitro models. The DPPH assay has been used to assess the reducing capacity of these compounds. alies.pt For instance, 7α-acetoxy-6β-hydroxyroyleanone has shown in vitro antioxidant activity. scispace.comalies.pt Some royleanone derivatives have demonstrated high antioxidant activity, such as a TSMT derivative which showed 90.29% activity compared to butylated hydroxytoluene (BHT) at 61.96%. researchgate.net Ethyl acetic extracts containing royleanones have also registered high antioxidant activity. researchgate.net Polyphenolic compounds, often found alongside royleanones in plant extracts, are known for their powerful antioxidant properties due to their ability to disrupt radical chain oxidation reactions. researchgate.net

Anti-inflammatory Properties of Royleanone (In Vitro Models)

Research indicates that royleanone possesses anti-inflammatory properties, as demonstrated in in vitro models. Royleanone isolated from Podocarpus nakaii has shown significant anti-inflammatory activity in vitro. ontosight.ai Some semi-synthetic royleanone derivatives have exhibited promising anti-inflammatory activities, in some cases surpassing the activity of the positive control dexamethasone. sciforum.net Preliminary results from studies on Plectranthus species components encourage further investigation into the anti-inflammatory potential of royleanones. scispace.com

Enzyme Inhibitory Activities of Royleanone (In Vitro Models)

Royleanone and related abietane diterpenes have been investigated for their inhibitory effects on various enzymes in vitro, particularly those relevant to skin health. researchgate.netnih.gov

Tyrosinase Inhibition by Royleanone

Royleanone-like diterpenes and abietane diterpenes have shown activity against tyrosinase. researchgate.netnih.gov Studies on Plectranthus species have revealed high anti-tyrosinase activities in extracts and isolated compounds, including abietane diterpenes. researchgate.netnih.gov Some compounds have shown tyrosinase inhibition comparable to that of kojic acid, a common positive control. nih.gov

Collagenase Inhibition by Royleanone

Royleanone-like diterpenes have also demonstrated inhibitory effects on collagenase. researchgate.netnih.gov Extracts and isolated compounds from Plectranthus species, including diterpene abietanes, have shown significant collagenase inhibition. researchgate.netnih.gov Notably, one diterpene abietane compound was found to inhibit collagenase by 84.6 ± 5.9%, which was close to the efficiency of the positive control EGCG (93.1 ± 5.3%). nih.gov

Elastase Inhibition by Royleanone

Royleanone-like diterpenes have been identified as effective inhibitors of elastase in vitro. nih.govresearchgate.net Studies have shown that these compounds exhibit significant elastase inhibitory activity. nih.govresearchgate.net For example, specific royleanone-like diterpenes showed inhibition rates of 52.8 ± 3.8%, 39.2 ± 5.2%, and 38.3 ± 4.4%. nih.govresearchgate.net These findings suggest that elastase inhibitors derived from plants containing royleanones could be potential candidates for addressing skin photoageing. nih.gov

Enzyme Inhibition Data (Selected Examples)

| Compound | Enzyme | Inhibition (%) | Concentration (µg/mL) | Positive Control | Positive Control Inhibition (%) |

| Royleanone-like diterpene (Compound 4) | Elastase | 52.8 ± 3.8 | Not specified | Ursolic acid | 69.9 ± 3.7 |

| Royleanone-like diterpene (Compound 2) | Elastase | 39.2 ± 5.2 | Not specified | Ursolic acid | 69.9 ± 3.7 |

| Royleanone-like diterpene (Compound 3) | Elastase | 38.3 ± 4.4 | Not specified | Ursolic acid | 69.9 ± 3.7 |

| Diterpene abietane (Compound 4) | Collagenase | 84.6 ± 5.9 | Not specified | EGCG | 93.1 ± 5.3 |

Note: Compound numbers refer to those used in the cited source nih.gov. Specific concentrations for the royleanone-like diterpenes in the elastase inhibition assay were not explicitly stated for each compound in the provided snippet, but the positive control was tested at 100 µg/mL up.ac.za.

Computational and in Silico Research Methodologies for Royleanone

Molecular Docking Studies of Royleanone

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to another molecule (receptor), such as a protein. This method estimates the binding affinity between the ligand and receptor, providing insights into the strength and nature of their interaction.

Ligand-Protein Binding Affinity Prediction (e.g., with P-glycoprotein)

Molecular docking studies have been extensively applied to investigate the interaction of royleanone and its derivatives with various protein targets, notably P-glycoprotein (P-gp). P-gp is an efflux pump associated with multidrug resistance (MDR) in cancer cells, making it a crucial target for overcoming resistance to chemotherapy frontiersin.orgacs.orgmdpi.com.

Studies have utilized molecular docking to explore the binding of royleanone derivatives to P-gp, suggesting that the presence of aromatic moieties can increase the binding affinity of these compounds towards the transporter frontiersin.orgnih.govacs.org. For instance, certain benzoylated royleanone derivatives have shown promising interactions with P-gp in docking simulations nih.govacs.org. These studies predict that some royleanone derivatives may act as non-competitive efflux modulators when bound to specific sites on P-gp, such as the M-site nih.govacs.org.

The binding affinities predicted by docking simulations help prioritize royleanone derivatives for further experimental validation. Derivatives exhibiting higher predicted binding affinities to P-gp are considered more likely to inhibit its function and potentially reverse MDR.

Identification of Royleanone Binding Poses and Interaction Sites

Beyond predicting binding affinity, molecular docking provides detailed information about how royleanone and its derivatives interact with target proteins. This includes identifying the specific amino acid residues in the protein's binding site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Docking studies on royleanone derivatives and P-gp have indicated the importance of specific structural features, such as benzoyloxy substituents, for their inhibitory activity nih.gov. The analysis of binding poses has guided the design of new royleanone derivatives with modifications at positions like C-12 and C-6 to enhance P-gp interaction nih.govacs.orgsciforum.net. For example, studies suggest that modifying position C-12 with smaller chemical moieties and altering the substitution pattern of the benzoyloxy group at position C-6 could lead to improved binding affinity nih.govacs.org.

Molecular docking simulations have also been used to study the interaction of royleanone and its derivatives with other protein targets, such as protein kinase C (PKC) isoforms, to understand their potential as selective modulators sciforum.netsciforum.netscilit.com. The predicted binding poses and interaction sites provide a molecular basis for the observed biological activities and inform the rational design of new compounds with desired properties.

Molecular Dynamics Simulations of Royleanone

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By providing a dynamic view of molecular behavior, MD simulations complement static docking studies and offer insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

Ligand-Target Complex Stability and Conformational Dynamics of Royleanone

MD simulations have been employed to assess the stability of complexes formed between royleanone derivatives and their target proteins, such as P-gp frontiersin.orgnih.govnih.gov. These simulations track the movement of the ligand within the binding site and the conformational changes of the protein over a specified period. Stable trajectories in MD simulations suggest that the ligand maintains a consistent interaction with the protein, indicating a potentially strong and lasting binding event.

Studies involving royleanone derivatives and P-gp have used MD simulations to explore the molecular mechanisms of inhibition frontiersin.orgnih.gov. The simulations can reveal how the binding of a royleanone derivative affects the dynamics of the efflux pump, potentially locking it in an inactive conformation or interfering with its transport cycle. Stable molecular dynamics trajectories have been reported for certain royleanone derivatives with high predicted binding affinities towards protein targets involved in apoptosis and cell proliferation, supporting their potential as anticancer agents mdpi.comnih.gov.